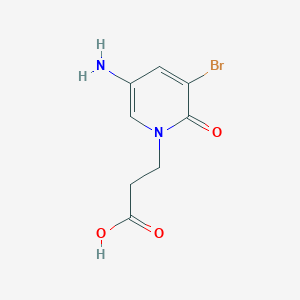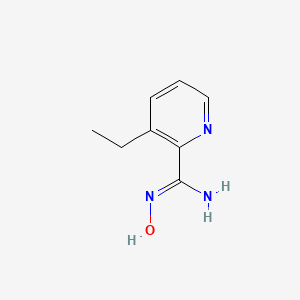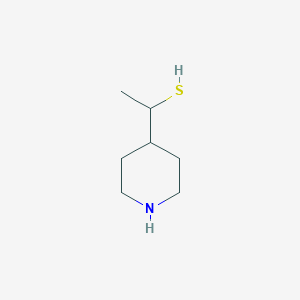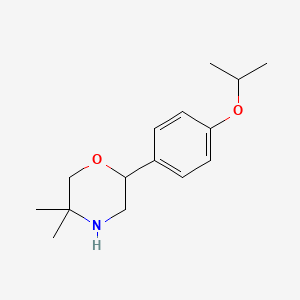![molecular formula C12H12ClN3OS B15239986 (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 2-chloroanilino group and a hydroxylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 2-Chloroanilino Group: The thiazole ring is then reacted with 2-chloroaniline under suitable conditions to introduce the 2-chloroanilino group.
Introduction of the Hydroxylamine Moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group in the 2-chloroanilino moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activity.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the hydroxylamine moiety may also allow for the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine: is similar to other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C12H12ClN3OS |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15)/b16-8+ |
Clave InChI |
ZAUCSGZMBHAXEU-LZYBPNLTSA-N |
SMILES isomérico |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)/C(=N/O)/C |
SMILES canónico |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)

amine](/img/structure/B15239924.png)



![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)

![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)

![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
amine](/img/structure/B15239994.png)
